molecular formula C10H14N2O B7468995 2-amino-N-ethyl-3-methylbenzamide

2-amino-N-ethyl-3-methylbenzamide

Cat. No.: B7468995
M. Wt: 178.23 g/mol
InChI Key: AHSWHAMZOMIXPD-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-3-methylbenzamide is a benzamide derivative characterized by an amino group at the 2-position, an ethyl-substituted amide at the N-position, and a methyl group at the 3-position of the benzene ring.

Properties

IUPAC Name

2-amino-N-ethyl-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-12-10(13)8-6-4-5-7(2)9(8)11/h4-6H,3,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSWHAMZOMIXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-3-methylbenzamide typically involves the reaction of 3-methylbenzamide with ethylamine under suitable conditions. One common method is to react 3-methylbenzamide with ethylamine in the presence of a catalyst or under heating conditions to facilitate the formation of the desired product . Another approach involves the direct amidation of esters with amines, which can be achieved using sodium amidoboranes as catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and solvents can also enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-amino-N-ethyl-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-3-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of 2-amino-N-ethyl-3-methylbenzamide with similar benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications/Reactivity References
This compound 2-NH₂, 3-CH₃, N-CH₂CH₃ C₁₀H₁₄N₂O 178.23 g/mol Amino group enhances nucleophilicity; ethyl group increases lipophilicity Potential directing group in C–H activation Inferred
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(2-OH-1,1-(CH₃)₂CH₂), 3-CH₃ C₁₂H₁₇NO₂ 207.27 g/mol N,O-bidentate directing group; crystalline structure confirmed by X-ray Metal-catalyzed C–H functionalization
N,N-Diethyl-3-methylbenzamide (DEET) N,N-(CH₂CH₃)₂, 3-CH₃ C₁₂H₁₇NO 191.27 g/mol High lipophilicity; rapid skin penetration; extensive metabolism Insect repellent
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-NH₂, 4-OCH₃, N-(3-Cl-2-CH₃C₆H₃) C₁₆H₁₆ClN₂O₂ 318.77 g/mol Chloro and methoxy groups enhance stability; potential pharmacological activity Medicinal chemistry (unspecified)

Functional and Reactivity Comparisons

  • However, the amino group in the latter may similarly coordinate to transition metals .
  • Bioactivity: DEET’s insect-repellent efficacy stems from its volatility and lipid solubility, whereas this compound’s bioactivity remains unexplored in the literature .
  • Stability: Chloro and methoxy substituents in 3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide enhance steric and electronic stability compared to alkyl-substituted analogs .

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